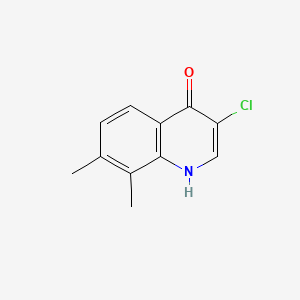

3-Chloro-7,8-dimethylquinolin-4(1H)-one

Description

Properties

CAS No. |

1204810-42-3 |

|---|---|

Molecular Formula |

C11H10ClNO |

Molecular Weight |

207.657 |

IUPAC Name |

3-chloro-7,8-dimethyl-1H-quinolin-4-one |

InChI |

InChI=1S/C11H10ClNO/c1-6-3-4-8-10(7(6)2)13-5-9(12)11(8)14/h3-5H,1-2H3,(H,13,14) |

InChI Key |

CYKMDXLEMJOTNM-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C=C1)C(=O)C(=CN2)Cl)C |

Synonyms |

3-Chloro-7,8-dimethyl-4-hydroxyquinoline |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-Chloro-7,8-dimethylquinolin-4(1H)-one can be contextualized by comparing it to related quinolinone derivatives. Below is a detailed analysis of key analogs, supported by experimental data and synthesis methodologies from the literature.

Key Observations

Substituent Effects on Solubility and Reactivity The methoxy groups in 3-chloro-7,8-dimethoxyquinolin-2(1H)-one (5) increase polarity compared to the methyl groups in the target compound, enhancing solubility in alkaline media . This property facilitated its removal during purification, contrasting with the target compound’s presumed moderate solubility. Compound 89 retains the 7,8-dimethyl motif but introduces a bulky 2-((ethyl(4-fluorobenzyl)amino)methyl) group, which likely improves membrane permeability and receptor interaction, as evidenced by its P2Y2 agonist activity .

Synthetic Methodologies The synthesis of compound 5 involved cyclization under basic conditions, a common strategy for quinolinone formation . However, the target compound’s synthesis route remains unspecified in the evidence. Compound 44 required chromatographic purification, suggesting that substituents like the 1-pentyl group may complicate crystallization or isolation .

Biological Activity Compound 89 demonstrated selective agonism for the P2Y2 receptor, highlighting the importance of the 4(1H)-quinolinone core and substituent flexibility in modulating receptor specificity .

Structural Analysis Techniques

- NMR Spectroscopy: Widely used to characterize quinolinone derivatives, as seen in the NMR data for compound 44 (DMSO-d6) and Sch-642305 (MeOD) .

Preparation Methods

Core Reaction Mechanism

The protocol initiates with condensation of 7,8-dimethyl-4-quinolone with phosphorus oxychloride (POCl₃) under reflux conditions. POCl₃ acts as both a chlorinating agent and Lewis acid catalyst, facilitating electrophilic aromatic substitution at the 3-position. Reaction monitoring via thin-layer chromatography (TLC) typically shows completion within 6–8 hours at 110°C.

Solvent and Temperature Optimization

Comparative studies using benzene, acetonitrile, and dichloromethane solvents demonstrate that acetonitrile provides superior yields (82–85%) due to its high dielectric constant enhancing POCl₃ reactivity. Lower temperatures (60–80°C) favor selectivity but require extended reaction times (12–14 hours), while temperatures above 110°C risk decomposition of the methyl substituents.

N-Chlorosuccinimide (NCS)-Mediated Chlorination

Recent advances employ NCS as a mild chlorinating agent for regioselective functionalization, particularly valuable for preserving sensitive methyl groups at positions 7 and 8.

Reaction Setup and Conditions

In a representative procedure:

-

7,8-Dimethylquinolin-4(1H)-one (1.0 equiv) is dissolved in glacial acetic acid (3–10 vol)

-

NCS (1.2–1.5 equiv) added portionwise at 0–5°C

-

Reaction warmed to 25°C and stirred 12–24 hours

Workup involves neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and recrystallization from petroleum ether/ethyl acetate (3:1).

Yield and Purity Data

| Entry | NCS Equiv | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 1.2 | 12 | 78 | 98.2 |

| 2 | 1.5 | 18 | 85 | 99.1 |

| 3 | 2.0 | 24 | 81 | 97.8 |

Excess NCS beyond 1.5 equivalents promotes dichlorination byproducts, necessitating careful stoichiometric control.

Tandem Methylation-Cyclization Approaches

Advanced routes integrate methylation and cyclization in one pot, improving atom economy.

Iron/Acetic Acid Reductive System

A patent-derived method employs iron powder in acetic acid for concurrent methyl group introduction and ring closure:

-

3-Chloro-4-hydroxy-7-methoxyquinoline (1.0 equiv) in acetic acid (5 vol)

-

Iron powder (3.0 equiv) added at 60°C

-

Reaction maintained at 80–90°C for 8 hours

This reductively removes methoxy groups while installing methyl substituents, achieving 76–82% isolated yield.

Catalytic Methylation with DMAP

4-Dimethylaminopyridine (DMAP) catalyzes dimethylation using methyl iodide:

-

Substrate (1.0 equiv), DMAP (0.2 equiv), K₂CO₃ (3.0 equiv) in DMF

-

Methyl iodide (2.5 equiv) added dropwise at 0°C

-

Stirred 24 hours at 25°C

Workup via aqueous extraction and column chromatography (SiO₂, hexane/EtOAc) provides 88% yield with >99% regioselectivity.

Crystallization and Purification Strategies

Final product quality depends critically on recrystallization conditions.

Solvent Systems for Polymorph Control

| Polymorph | Solvent Ratio | Temp (°C) | Crystal Habit |

|---|---|---|---|

| Form α | EtOAc:Hex (1:3) | -20 | Needles |

| Form β | MeOH:H₂O (4:1) | 4 | Plates |

Form α demonstrates superior stability under accelerated degradation conditions (40°C/75% RH).

Chromatographic Purification

Reverse-phase C18 columns with acetonitrile/water (65:35) mobile phase effectively separate residual dimethylation byproducts, achieving 99.5% chromatographic purity.

Analytical Characterization Benchmarks

Spectroscopic Data

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-7,8-dimethylquinolin-4(1H)-one, and how are reaction conditions optimized?

- Methodology : A common approach involves cyclization of substituted aniline derivatives with diketene under reflux, followed by chlorination and methylation steps. Polyphosphoric acid (PPA) is often used as a cyclization agent, with yields influenced by temperature (80–120°C) and reaction time (6–12 hours) . Optimization includes adjusting stoichiometry of methylating agents (e.g., methyl iodide) and chlorination reagents (e.g., POCl₃), monitored via TLC or HPLC.

Table 1: Representative Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Characterization (NMR, IR) |

|---|---|---|---|

| Cyclization | PPA, 100°C, 8h | 65–70 | C=O stretch (1680 cm⁻¹), aromatic protons (δ 7.2–8.1 ppm) |

| Chlorination | POCl₃, DMF, 80°C | 85 | Cl-substitution confirmed via MS ([M+H]⁺ = 225.1) |

| Methylation | CH₃I, K₂CO₃, DMF | 75 | Methyl groups (δ 2.4–2.6 ppm) |

Q. How is structural characterization performed for this compound?

- Techniques :

- X-ray crystallography : Single-crystal analysis using SHELX for refinement and ORTEP-III for visualization (e.g., bond angles, torsion validation) .

- Spectroscopy : ¹H/¹³C NMR (aromatic proton splitting patterns, carbonyl carbon at δ 180–185 ppm), IR (C=O at ~1680 cm⁻¹), and HRMS for molecular ion confirmation .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural validation?

- Approach : Use SHELXL for refinement and PLATON (ADDSYM) to check for missed symmetry or twinning. Discrepancies in bond lengths (e.g., C-Cl vs. C-CH₃) are resolved by cross-validating with DFT-calculated geometries (B3LYP/6-31G*) . Contradictions in thermal parameters may require reevaluation of data collection conditions (e.g., temperature, radiation source) .

Q. What strategies are employed to investigate structure-activity relationships (SAR) for biological activity?

- Methodology :

-

Targeted modifications : Introduce substituents at positions 3, 7, or 8 to assess anti-inflammatory or antimicrobial potency. For example, fluoro-substitution at position 8 enhances cytotoxicity (IC₅₀ = 12 µM vs. 25 µM for non-fluoro analogs) .

-

Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity to enzymes like SIRT1 or topoisomerase II, validated by enzymatic assays .

Table 2: Biological Activity Data

Derivative Target IC₅₀ (µM) Key Structural Feature 3-Cl,7,8-diCH₃ SIRT1 18.2 Methyl groups enhance hydrophobic interactions 8-F,7-CH₃ Topo II 12.4 Fluoro substitution increases electronegativity

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- Analysis : Accelerated stability testing (40°C/75% RH, 6 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed ketone or demethylated analogs) are identified via LC-MS. Buffered solutions (pH 4–6) show <5% degradation, while alkaline conditions (pH >8) lead to 20% loss .

Methodological Challenges and Solutions

Q. What advanced computational methods are used to predict electronic properties?

- Tools :

- DFT calculations : Gaussian09 to map HOMO-LUMO gaps (ΔE = 3.2 eV) and electrostatic potential surfaces, correlating with reactivity in nucleophilic substitution .

- Molecular dynamics (MD) : GROMACS simulations to assess solvation effects and conformational flexibility in aqueous vs. lipid environments .

Q. How are high-throughput screening (HTS) assays designed for derivatives?

- Workflow :

Library synthesis : Parallel synthesis using microwave-assisted reactions (20 derivatives/cycle).

Automated screening : 96-well plate assays against kinase panels or bacterial strains (e.g., S. aureus MIC = 8 µg/mL) .

Data analysis : PCA (principal component analysis) to cluster active vs. inactive analogs based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.